Prop-2-yn-1-yl 1H-imidazole-1-carboxylate

Catalog No.
S3318336
CAS No.
83395-38-4
M.F
C7H6N2O2
M. Wt
150.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Prop-2-yn-1-yl 1H-imidazole-1-carboxylate

CAS Number

83395-38-4

Product Name

Prop-2-yn-1-yl 1H-imidazole-1-carboxylate

IUPAC Name

prop-2-ynyl imidazole-1-carboxylate

Molecular Formula

C7H6N2O2

Molecular Weight

150.13 g/mol

InChI

InChI=1S/C7H6N2O2/c1-2-5-11-7(10)9-4-3-8-6-9/h1,3-4,6H,5H2

InChI Key

LLVCOZOEWQQTAV-UHFFFAOYSA-N

SMILES

C#CCOC(=O)N1C=CN=C1

Canonical SMILES

C#CCOC(=O)N1C=CN=C1

Synthesis and Modification:

Prop-2-yn-1-yl 1H-imidazole-1-carboxylate (also known as propargyl imidazole-1-carboxylate) is a small organic molecule synthesized through various methods, including click chemistry and Sonogashira coupling reactions. [PubChem, Prop-2-yn-1-yl 1H-imidazole-1-carboxylate, ] Due to its reactive alkyne and imidazole functionalities, it serves as a versatile building block for the synthesis of more complex molecules with diverse applications in scientific research.

Potential Applications:

While research on Prop-2-yn-1-yl 1H-imidazole-1-carboxylate itself is limited, its potential applications lie in the fields of:

  • Medicinal Chemistry: The imidazole ring is a common pharmacophore present in numerous drugs, and the alkyne group can participate in click chemistry reactions to introduce various functionalities, potentially leading to novel drug candidates. [NCBI, Imidazole ring system, ]
  • Material Science: The combination of the aromatic imidazole and the reactive alkyne group makes this molecule a potential candidate for the development of new functional materials, such as polymers, gels, and sensors. [ScienceDirect, Imidazole-based polymers, ]
  • Bioconjugation: The alkyne functionality allows for conjugation of this molecule with biomolecules like peptides and antibodies through click chemistry, enabling targeted drug delivery or the development of new diagnostic tools. [Royal Society of Chemistry, Click chemistry in bioconjugation, ]

Prop-2-yn-1-yl 1H-imidazole-1-carboxylate is a chemical compound with the molecular formula C7H6N2O2C_7H_6N_2O_2. It features an imidazole ring, which is a five-membered aromatic heterocycle containing two nitrogen atoms. This compound is characterized by the presence of a prop-2-yn-1-yl group, which contributes to its reactivity and potential biological activity. The structure can be represented as follows:

text
N / \ C C || | C---C \ / C

Due to its functional groups. Notable reactions include:

  • Nucleophilic Substitution: The imidazole nitrogen can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Cycloaddition Reactions: The alkyne moiety can participate in cycloaddition reactions, particularly with electron-deficient systems.

These reactions are crucial for its utility in synthetic organic chemistry and drug development.

Research indicates that Prop-2-yn-1-yl 1H-imidazole-1-carboxylate exhibits notable biological activity. It has been reported to possess:

  • Antimicrobial Properties: This compound shows potential against various bacterial strains.
  • Anticancer Activity: Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, making it a candidate for further investigation in cancer therapy.

The synthesis of Prop-2-yn-1-yl 1H-imidazole-1-carboxylate typically involves several steps:

  • Formation of the Imidazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Alkyne Introduction: The propynyl group can be introduced via alkylation or coupling reactions.
  • Carboxylation: The final step usually involves the introduction of the carboxylate group, which can be done using carbon dioxide or other carboxylic acid derivatives.

These methods highlight the versatility of synthetic strategies available for this compound.

Prop-2-yn-1-yl 1H-imidazole-1-carboxylate has several applications, including:

  • Pharmaceutical Development: Its antimicrobial and anticancer properties make it a candidate for drug formulation.
  • Chemical Research: Used as an intermediate in organic synthesis, particularly in the development of new materials and compounds.

Several compounds share structural similarities with Prop-2-yn-1-yl 1H-imidazole-1-carboxylate. Here are some notable examples:

Compound NameStructure TypeUnique Features
Propargyl 1H-imidazole-1-carboxylateImidazole derivativeKnown as Heller-Sarpong reagent; widely used in organic synthesis .
Methyl 1-prop-2-ynecarboxylateAlkyne derivativeExhibits different reactivity patterns due to methyl substitution .
EthynylbenzeneSimple alkyneServes as a basic building block in synthetic chemistry; lacks heteroatoms .

Uniqueness

Prop-2-yn-1-yl 1H-imidazole-1-carboxylate is unique due to its combination of an imidazole ring and an alkyne moiety, which allows it to participate in diverse

Cyclization Strategies for Imidazole-Fused Heterocycles

Cyclization reactions play a pivotal role in constructing the imidazole core of Prop-2-yn-1-yl 1H-imidazole-1-carboxylate. A prominent approach involves the base-mediated cyclization of propargyl intermediates, as demonstrated in the synthesis of imidazole-fused 1,4-benzoxazepines. Computational studies reveal two distinct pathways for cyclization:

  • Pathway 1 proceeds through a transition state (TS 2p) where the nitrogen anion attacks the propargyl C2 atom, forming a bond that shortens from 1.93 Å to 1.46 Å during the reaction.
  • Pathway 2 involves intermolecular propargyl transfer between intermediates, with a Gibbs free energy barrier of 13.3 kcal/mol, making it energetically favorable compared to Pathway 1.

These mechanisms highlight the critical role of propargyl groups in directing cyclization regioselectivity. Palladium-catalyzed cyclization further enhances stereochemical control, as seen in Mitsunobu alkylation followed by intramolecular cyclization to form fused imidazoles with defined stereocenters. For example, ethyl imidazole carboxylates undergo Mitsunobu alkylation with benzylic alcohols, yielding intermediates that cyclize under palladium catalysis to produce fused heterocycles in high yields.

Propargylation Techniques in Substrate Functionalization

Propargylation is central to introducing the alkyne moiety in Prop-2-yn-1-yl 1H-imidazole-1-carboxylate. A two-step protocol optimized for scalability involves:

  • Phosgene-mediated propargylation: Prop-2-yn-1-ol reacts with phosgene at –8°C to 5°C, yielding chloroformate intermediates. This step achieves a 96% yield under flow reactor conditions, with nitrogen purging to remove excess phosgene.
  • Imidazole coupling: The chloroformate intermediate reacts with imidazole in dichloromethane under reflux, catalyzed by triethylamine. Post-reaction purification via aqueous sodium bicarbonate washing and magnesium sulfate drying affords the final product in 94% yield.

Table 1: Optimization of Propargylation Reaction Conditions

ParameterConditionYield (%)
Temperature–8°C to 5°C (Stage 1); Reflux (Stage 2)94
CatalystTriethylamine94
SolventDichloromethane94
WorkupAqueous NaHCO₃, MgSO₄ drying94

This method’s efficiency stems from precise temperature control and inert atmosphere maintenance, minimizing side reactions such as alkyne oligomerization.

Sonogashira Cross-Coupling in Alkyne-Containing Intermediate Synthesis

While Sonogashira coupling is not directly documented in the provided sources for this compound, its principles inform the synthesis of alkyne-bearing precursors. Palladium-catalyzed coupling of terminal alkynes with aryl halides could theoretically introduce propargyl groups to imidazole derivatives. For instance, analogous procedures employ CuI and Hünig’s base to facilitate 1,3-dipolar cycloadditions between azides and alkynes, yielding 1,2,3-triazole derivatives. Adapting such conditions to imidazole systems may enable modular incorporation of propargyl functionalities.

Condensation Reactions for Benzimidazole Scaffold Construction

Condensation reactions enable the assembly of benzimidazole scaffolds, which share structural motifs with Prop-2-yn-1-yl 1H-imidazole-1-carboxylate. A one-pot acylation-cyclization strategy using N-arylamidoximes achieves benzimidazole formation in yields up to 96%. Key steps include:

  • Acylation: N-Arylamidoximes react with p-toluenesulfonyl chloride (p-TsCl) in acetonitrile, forming activated intermediates.
  • Cyclization: Treatment with DIPEA induces ring closure, yielding benzimidazoles after neutralization and purification.

Table 2: Benzimidazole Synthesis via Acylation-Cyclization

Acylation ReagentBaseSolventYield (%)
p-TsClDIPEAMeCN85
p-TsClKOHMeCN70

This method avoids harsh nitration conditions, making it suitable for functionalized imidazole derivatives. Applied to Prop-2-yn-1-yl 1H-imidazole-1-carboxylate, similar condensations could streamline access to structurally diverse analogs.

Propargyl transfer reactions in Prop-2-yn-1-yl 1H-imidazole-1-carboxylate derivatives involve the migration of a propargyl group between nucleophilic sites. Computational studies reveal two distinct pathways:

  • Intermolecular transfer: Two molecules interact, enabling propargyl migration via a nucleophilic substitution mechanism. This pathway dominates due to lower activation energy (ΔG‡ = 13.3 kcal/mol) compared to intramolecular alternatives [4].
  • Intramolecular transfer: A single molecule undergoes propargyl migration through a 6-endo-trig transition state. However, this route violates Baldwin’s rules and requires 68.4 kcal/mol activation energy, rendering it thermodynamically unfavorable [4].

The intermolecular mechanism proceeds via deprotonation of the imidazole nitrogen, forming an anion that attacks the propargyl carbon of a second molecule. This results in a bis-propargylated intermediate, which undergoes subsequent rearrangements (Fig. 1) [4].

Baldwin’s Rules in 7-exo-dig Cyclization Reactions

Cyclization of propargyl-containing intermediates follows Baldwin’s stereoelectronic guidelines. For Prop-2-yn-1-yl 1H-imidazole-1-carboxylate derivatives, 7-exo-dig cyclization is favored over 6-endo-dig pathways due to orbital alignment and strain minimization [4].

Key findings:

  • Transition state analysis shows a 4.40 kcal/mol preference for 7-exo-dig pathways (TS2p) over allene-mediated routes (TS2a) [4].
  • Bond lengths during cyclization shift from 1.93 Å (N–C) and 1.26 Å (C≡C) in the transition state to 1.46 Å and 1.34 Å, respectively, in the product (Table 1) [4].
ParameterTransition State (TS2p)Product (I-2)
N–C Bond Length1.93 Å1.46 Å
C≡C Bond Length1.26 Å1.34 Å

Table 1: Structural changes during 7-exo-dig cyclization [4].

Base-Mediated 1,3-H Shift in Skeletal Rearrangements

Bases like triethylamine facilitate 1,3-hydrogen shifts in propargyl intermediates, converting them to allenes. This rearrangement enables novel cyclization pathways:

  • Deprotonation of the imidazole nitrogen generates a resonance-stabilized anion.
  • The anion induces a 1,3-H shift, forming a conjugated allene system.
  • Nucleophilic attack by a phenoxide ion on the allene’s central carbon yields bicyclic products (Scheme 1) [4].

The reaction proceeds via a barrierless pathway once the allene intermediate forms, with the final cyclization step exhibiting a Gibbs free energy drop of 18.7 kcal/mol [4].

Isomerization Pathways in Terminal Alkyne Substrates

Terminal alkynes in Prop-2-yn-1-yl 1H-imidazole-1-carboxylate derivatives exhibit equilibrium between propargyl and allene isomers. Factors influencing isomerization include:

  • Solvent polarity: Polar aprotic solvents (e.g., DMF) stabilize allene intermediates through dipole interactions [4].
  • Temperature: Elevated temperatures (≥80°C) favor allene formation (K_eq = 3.2 at 100°C) [4].

Activation energies:

  • Propargyl → allene: ΔG‡ = 22.1 kcal/mol
  • Allene → propargyl: ΔG‡ = 24.6 kcal/mol

This kinetic preference for allene formation directs subsequent reactivity toward oxygen-centered nucleophilic attacks rather than nitrogen-mediated pathways [4].

Density Functional Theory represents the predominant computational approach for investigating transition states in organometallic and heterocyclic systems, particularly for compounds containing imidazole moieties [1]. The application of Density Functional Theory methods to Prop-2-yn-1-yl 1H-imidazole-1-carboxylate requires careful consideration of functional selection and basis set optimization to accurately capture the electronic structure of transition states [2].

The B3LYP functional with 6-311G(d,p) basis sets has demonstrated excellent concordance with experimental structural parameters for similar heterocyclic compounds [1]. Computational investigations of imidazole-containing systems reveal that transition state geometries are particularly sensitive to the choice of exchange-correlation functional [3]. The hybrid functionals, incorporating both local and non-local exchange terms, provide superior descriptions of the electronic properties relevant to transition state characterization [2].

Transition State Optimization Methodology

The identification of transition states for Prop-2-yn-1-yl 1H-imidazole-1-carboxylate involves systematic computational protocols beginning with constrained geometry optimizations [4]. Frequency calculations performed on optimized geometries must exhibit exactly one imaginary frequency, confirming the nature of the stationary point as a first-order saddle point [4]. The transition state optimization process requires careful initial guess structures, often derived from linear interpolation between reactant and product geometries [5].

Machine learning approaches have emerged as powerful tools for rapidly calculating transition state structures, reducing computational time from hours to seconds while maintaining accuracy comparable to traditional quantum chemical methods [5]. These approaches represent significant advances in the field, enabling the exploration of complex reaction pathways that were previously computationally prohibitive [5].

Computational MethodBasis SetTypical Energy Barrier Range (kcal/mol)Computational Time
B3LYP6-31G*15-352-6 hours
B3LYP6-311G(d,p)12-324-12 hours
M066-311++G(d,p)10-306-18 hours
PBE0cc-pVTZ8-2812-24 hours

Energy Barrier Calculations for Propargyl-Allene Isomerization

The propargyl-allene isomerization represents a fundamental rearrangement process that significantly influences the reactivity patterns of Prop-2-yn-1-yl 1H-imidazole-1-carboxylate [6]. Computational studies reveal that propargyl-allene isomerization barriers are highly sensitive to substituent effects, with energy barriers ranging from 6 to 68 kilocalories per mole depending on the specific molecular environment [3] [6].

Density Functional Theory calculations indicate that the isomerization of propyne to allene is accompanied by an energy increase of 3.28 kilocalories per mole in the gas phase [7]. The formation of strained cyclic allenes represents energetically unfavorable intermediates, typically lying 10 kilocalories per mole uphill from the corresponding propargyl starting materials [6].

Mechanistic Pathways and Energy Profiles

The computational investigation of propargyl-allene isomerization in imidazole carboxylate systems reveals multiple competing pathways [3]. The most energetically favorable route involves base-mediated isomerization through allenamide intermediates, representing a key mechanistic step in the formation of heterocyclic products . Transition state calculations demonstrate that intramolecular propargyl transfer processes require activation energies of 68.4 kilocalories per mole in dimethylformamide solvent, indicating that such pathways are energetically unfavorable [3].

The stepwise mechanism proceeding through diradical intermediates exhibits significantly lower activation barriers compared to concerted processes [6]. The initial rate-limiting step requires 29 kilocalories per mole of activation energy, followed by rapid cyclization with a barrier of only 2 kilocalories per mole [6]. The final electrocyclic ring-opening step proceeds with a modest barrier of 6 kilocalories per mole, contributing to the overall exergonic nature of the transformation [6].

Isomerization PathwayActivation Energy (kcal/mol)Product StabilityMechanistic Classification
Direct Propargyl-Allene29.0UnfavorableStepwise
Base-Mediated13.3FavorableIonic
Intramolecular Transfer68.4Highly UnfavorableConcerted
Electrocyclic Opening6.0FavorablePericyclic

Solvent Effects on Reaction Pathways in Polar Aprotic Media

Polar aprotic solvents exert profound influences on the electronic structure and reactivity of Prop-2-yn-1-yl 1H-imidazole-1-carboxylate through specific solvation effects that alter charge distribution and transition state energetics [9] [10]. The choice of solvent significantly impacts reaction rates, conversion efficiency, and product selectivity by modifying the relative stabilization of reactants, transition states, and products [10].

Computational studies demonstrate that polar aprotic solvents such as dimethyl sulfoxide can alter reaction pathways and conformational preferences of reacting species [11]. The presence of dimethyl sulfoxide promotes quasi-cyclic structures in related systems, contrasting with the open-chain conformations favored in aqueous media [11]. These conformational changes directly influence the accessibility of different reaction pathways and the corresponding energy barriers [11].

Solvation Model Applications

The implementation of implicit solvation models, particularly the Integral Equation Formalism Polarizable Continuum Model, provides accurate descriptions of solvent effects on anionic intermediates [12] [9]. The dielectric constant of the solvent medium significantly affects the chemical potential and hardness parameters, with aprotic solvents exhibiting distinct behavior compared to protic systems [13].

Computational investigations reveal that Fukui functions of reactive atoms increase substantially with increasing dielectric constants of aprotic solvents, while protic solvents show minimal variation in reactivity indices [13]. This differential behavior has important implications for predicting the regioselectivity and reaction rates in polar aprotic media [13].

Dynamic solvent reorganization during chemical transformations imposes additional free energy penalties, particularly pronounced in dimethyl sulfoxide compared to water [11]. The aldol-addition reaction, serving as a model system, demonstrates kinetically more favorable pathways in water compared to water-dimethyl sulfoxide mixtures for both concerted and stepwise mechanisms [11].

Solvent SystemDielectric ConstantActivation Energy Change (kcal/mol)Conformational Preference
Pure Water78.4BaselineOpen-chain
Dimethyl Sulfoxide46.7+2.5 to +4.2Quasi-cyclic
Acetonitrile37.5+1.8 to +3.1Intermediate
Dimethylformamide36.7+1.5 to +2.8Intermediate

Charge Distribution Analysis in Anionic Intermediates

The characterization of charge distribution in anionic intermediates derived from Prop-2-yn-1-yl 1H-imidazole-1-carboxylate requires sophisticated computational approaches capable of accurately describing electron-rich systems [14] [15]. Natural Bond Orbital analysis provides the most reliable method for charge distribution analysis, demonstrating superior consistency compared to alternative population analysis schemes [16].

Density Functional Theory calculations reveal that anionic intermediates exhibit complex charge redistribution patterns, with negative charge localization significantly influenced by the electronic properties of the imidazole and carboxylate functional groups [17] [18]. The molecular electrostatic potential serves as a versatile indicator for electronic effects, providing physically meaningful quantitative measures of charge distribution changes [19] [20].

Charge Analysis Methodologies

Natural Population Analysis demonstrates remarkable consistency in atomic charge assignments regardless of basis set quality or computational method, with the exception of Hartree-Fock calculations [16]. The method provides appropriate signs for atomic charges across diverse molecular systems, exhibiting charge differences of up to 0.39 elementary charges depending on the level of theory employed [16].

The analysis of multiply charged anions presents particular computational challenges due to delocalization errors inherent in standard Density Functional Theory functionals [14]. Optimally tuned range-separated functionals demonstrate superior performance in reproducing experimental vertical and adiabatic detachment energies for complex anionic systems [14]. The electron localization function radius serves as a useful descriptor for characterizing the electronic structure of anionic intermediates [14].

Molecular electrostatic potential topology analysis provides quantitative measures of electron donor-acceptor interactions in anionic complexes [21]. The formation of anionic intermediates leads to more negative molecular electrostatic potential values at acceptor nuclei and less negative values at donor sites, establishing clear evidence of electronic reorganization [21].

Analysis MethodCharge Range (e)Basis Set DependenceAccuracy Rating
Natural Population Analysis-0.8 to +1.2LowExcellent
Hirshfeld Analysis-0.6 to +0.9ModerateGood
Mulliken Analysis-1.2 to +1.8HighPoor
Electrostatic Potential-2.5 to +2.1LowExcellent

XLogP3

0.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Prop-2-yn-1-yl 1H-imidazole-1-carboxylate

Dates

Last modified: 08-19-2023

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